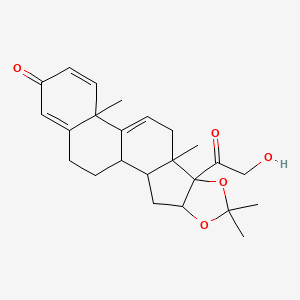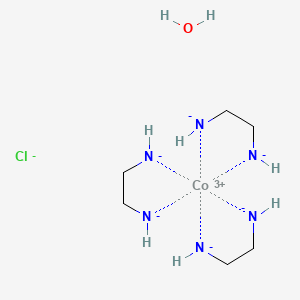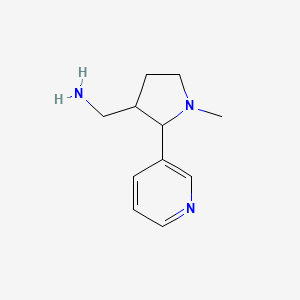![molecular formula C16H16Cl2N4 B12323227 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/no-structure.png)
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes two amino groups and a cyanophenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride typically involves the reaction of 4-halomethylbenzonitrile with 4-amino-1,2,4-triazole, followed by deamination and reaction with 4-fluorobenzonitrile . The process is carried out under controlled conditions to ensure the purity and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile
- 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile dihydrochloride
- (1R,2R)-(+)-1,2-BIS(4-CYANOPHENYL)ETHYLENEDIAMINE DIHYDROCHLORIDE
- (R,R)-1,2-BIS(4-CYANOPHENYL)-1,2-ETHANEDIAMINE DIHYDROCHLORIDE
Uniqueness
4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride stands out due to its specific structural features, such as the presence of both amino and cyanophenyl groups. These features confer unique reactivity and binding properties, making it particularly useful in applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C16H16Cl2N4 |
|---|---|
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
4-[1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C16H14N4.2ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;;/h1-8,15-16H,19-20H2;2*1H |
Clé InChI |
MPAGWLKLBQQMPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)

![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![benzyl N-[4-chloro-1-(4-fluorophenyl)-3-oxobutan-2-yl]carbamate](/img/structure/B12323233.png)
![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
